molecular formula C11H8N2O2 B13005999 [2,4'-Bipyridine]-2'-carboxylic acid

[2,4'-Bipyridine]-2'-carboxylic acid

Cat. No.: B13005999
M. Wt: 200.19 g/mol
InChI Key: OBVKRUZYAKPSMG-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-2’-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxylic acid group at the 2’ position of one of the pyridine rings. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. They are widely used in fields such as catalysis, materials science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides. This reaction is often catalyzed by palladium complexes and requires the presence of a base such as potassium carbonate . Another method involves the use of metal-catalyzed homocoupling reactions, such as the Ullmann coupling, which employs copper catalysts .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,4’-Bipyridine]-2’-carboxylic acid, often relies on large-scale coupling reactions. These processes are optimized for high yield and efficiency, utilizing robust catalysts and reaction conditions. For example, the use of platinum and palladium catalysts in a mixed system has been reported for the synthesis of bipyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridine]-2’-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’-Bipyridine]-2’-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in additional chemical reactions and provide sites for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-pyridin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H,14,15)

InChI Key

OBVKRUZYAKPSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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